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Compound of Interest

Compound Name: 4-(pentyloxy)benzenesulfonamide

CAS No.: 1141-94-2

Cat. No.: B077780

Get Quote

Executive Summary & Chemical Identity
4-(pentyloxy)benzenesulfonamide (CAS: 1141-94-2) is a benzenesulfonamide derivative

characterized by a para-substituted lipophilic pentyl ether tail.[1] It serves as a critical probe in

medicinal chemistry, particularly in the study of Carbonic Anhydrase (CA) inhibition.[1][2] The

molecule exemplifies the "tail approach" in drug design, where a zinc-binding group

(sulfonamide) is anchored to a scaffold (benzene) and decorated with a hydrophobic

appendage (pentyloxy) to exploit secondary binding pockets.[1]
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Property Data

IUPAC Name 4-(pentyloxy)benzenesulfonamide

Formula C₁₁H₁₇NO₃S

Molecular Weight 243.32 g/mol

SMILES CCCCCOC1=CC=C(S(N)(=O)=O)C=C1

LogP (Predicted) ~2.6 - 2.9 (Lipophilic)

H-Bond Donors/Acceptors 1 / 4

Rotatable Bonds 5 (Pentyl chain dynamics)

Molecular Architecture & Pharmacophore Analysis
The structure of 4-(pentyloxy)benzenesulfonamide can be dissected into three functional

domains, each governing a specific aspect of its interaction with biological targets (primarily CA

isoforms).

Structural Domains[1][2][4]
The Warhead (Sulfonamide -SO₂NH₂): A polar, hydrophilic moiety responsible for

coordinating the catalytic Zinc ion (Zn²⁺) in the enzyme active site.[1][2] The nitrogen atom

acts as the donor ligand.[1][2]

The Scaffold (Benzene Ring): A rigid linker that orients the warhead and the tail.[1][2] It

engages in

-stacking or van der Waals interactions with residues like Val121 or Leu198 in human CA II.
[1][2]

The Tail (Pentyloxy Chain): A flexible, hydrophobic 5-carbon chain linked via an ether

oxygen.[1][2] This tail extends out of the hydrophilic active site core to interact with the

hydrophobic rim of the enzyme, enhancing affinity and isoform selectivity.[1][2]

Visualization of Structural Logic
The following diagram illustrates the connectivity and functional zones of the molecule.
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Figure 1: Pharmacophore segmentation of 4-(pentyloxy)benzenesulfonamide showing the

functional role of each structural component.[1]

Synthetic Methodology
The synthesis of 4-(pentyloxy)benzenesulfonamide is typically achieved via two primary

routes. The Williamson Ether Synthesis route is preferred for laboratory-scale precision,

starting from the pre-functionalized sulfonamide.[1]

Protocol: O-Alkylation of 4-Hydroxybenzenesulfonamide
This protocol ensures high regioselectivity and avoids the harsh conditions of chlorosulfonation.

Reagents:

4-Hydroxybenzenesulfonamide (1.0 eq)

1-Bromopentane (1.1 eq)

Potassium Carbonate (

, 2.0 eq)[1]

Solvent: DMF (Dimethylformamide) or Acetone[1]

Step-by-Step Procedure:
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Activation: Charge a round-bottom flask with 4-hydroxybenzenesulfonamide and anhydrous

DMF. Add

and stir at room temperature for 30 minutes to generate the phenoxide anion.

Alkylation: Dropwise add 1-bromopentane to the reaction mixture.

Reflux: Heat the mixture to 60–80°C (if using DMF) or reflux (if using acetone) for 4–6 hours.

Monitor via TLC (eluent: EtOAc/Hexane).[1][2][3]

Quench: Pour the reaction mixture into ice-cold water. The product typically precipitates as a

white solid.[1][2]

Purification: Filter the precipitate. Recrystallize from ethanol/water to yield pure 4-
(pentyloxy)benzenesulfonamide.[1][2]

Synthetic Pathway Diagram
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Figure 2: Convergent synthesis via Williamson etherification.

Biological Interface: Carbonic Anhydrase Inhibition
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The structural significance of 4-(pentyloxy)benzenesulfonamide lies in its binding mode to

Carbonic Anhydrase (CA).[1]

Mechanism of Action[1]
Zn(II) Coordination: The sulfonamide nitrogen acts as a mono-anion (

) at physiological pH, displacing the zinc-bound water molecule/hydroxide ion in the CA
active site.[1] This "locks" the enzyme in an inactive state.[1][2]

Hydrophobic Contacts: The pentyloxy tail is critical for affinity.[1][2] Unlike the parent

compound (benzenesulfonamide), the pentyl chain extends into the hydrophobic cleft of the

enzyme active site.[1][2]

Effect: This interaction displaces ordered water molecules, providing an entropic gain in

binding energy.[1][2]

Selectivity: Different CA isoforms (e.g., hCA I, II, IX, XII) have varying active site

topologies.[1][2] The length of the pentyl chain (5 carbons) often provides an optimal fit for

hCA II, making it a potent nanomolar inhibitor.[1][2]

Structure-Activity Relationship (SAR) Logic
The "pentyloxy" group represents a sweet spot in the homologous series:

Short Chains (Methoxy/Ethoxy): Insufficient reach to contact hydrophobic residues; lower

affinity.[1][2]

Pentyl Chain: Optimal length to engage hydrophobic patches (e.g., Phe131) without

significant steric clashes.[1][2]

Longer Chains (Decyl+): May cause steric hindrance or solubility issues, though they can

increase affinity for membrane-associated isoforms like hCA IX.[1][2]
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Figure 3: Schematic of the binding interface between the inhibitor and the Carbonic Anhydrase

active site.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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